![molecular formula C28H25ClN4O4 B2676717 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide CAS No. 1189724-26-2](/img/no-structure.png)
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a quinazolinone, a benzyl group, and an acetamide. Quinazolinones are a class of organic compounds with a wide range of biological activities. The benzyl group is derived from toluene and the acetamide group is a derivative of acetic acid .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The quinazolinone is a bicyclic system with a benzene ring fused to a 2-amino-1,3-dione. The benzyl group is attached to the nitrogen atom of the quinazolinone, and the acetamide is attached to the phenyl group .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the amine group in the benzylamine can act as a nucleophile in substitution reactions. The carbonyl group in the quinazolinone and acetamide can undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of polar groups like the amide would increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that some compounds showed good activity compared to standard drugs (Patel & Shaikh, 2011). This suggests that similar quinazoline compounds could be explored for their potential antimicrobial applications.
Anti-Inflammatory and Analgesic Activities
The design and synthesis of quinazolinyl acetamides have also been linked to analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities, highlighting the therapeutic potential of quinazoline derivatives in inflammation and pain management without focusing on their side effects or dosages (Alagarsamy et al., 2015).
Antiviral Applications
Furthermore, quinazoline derivatives have shown promise in antiviral research. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro and enhanced survival in infected mice, indicating the potential of quinazoline derivatives in antiviral therapy (Ghosh et al., 2008).
Potential for Cancer Research
Quinazoline compounds have also been explored for their antitumor activities. Forsch, Wright, and Rosowsky (2002) synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid and evaluated them as inhibitors of tumor cell growth, showcasing the role of quinazoline derivatives in cancer research (Forsch, Wright, & Rosowsky, 2002).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate, followed by cyclization and subsequent reaction with cyclopropylamine to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate", "cyclopropylamine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or another suitable solvent.", "Step 2: Cyclization of the resulting intermediate by treatment with a suitable cyclization agent such as trifluoroacetic acid (TFA) or another suitable acid in a suitable solvent such as dichloromethane or acetonitrile.", "Step 3: Reaction of the resulting intermediate with cyclopropylamine in the presence of a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or another suitable agent in a suitable solvent such as dichloromethane or acetonitrile.", "Step 4: Purification of the final product by standard techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
1189724-26-2 |
Product Name |
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide |
Molecular Formula |
C28H25ClN4O4 |
Molecular Weight |
516.98 |
IUPAC Name |
2-[4-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C28H25ClN4O4/c29-20-9-5-19(6-10-20)16-30-26(35)17-32-24-4-2-1-3-23(24)27(36)33(28(32)37)22-13-7-18(8-14-22)15-25(34)31-21-11-12-21/h1-10,13-14,21H,11-12,15-17H2,(H,30,35)(H,31,34) |
InChI Key |
RFKLLAXSNLJERD-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



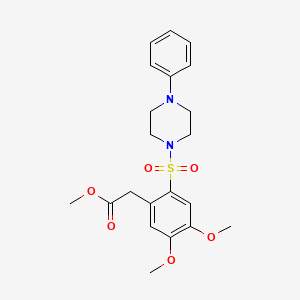
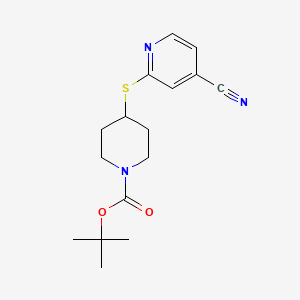
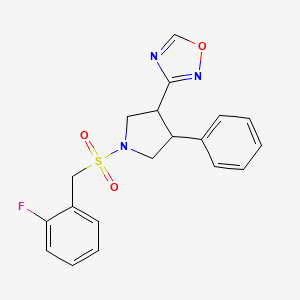


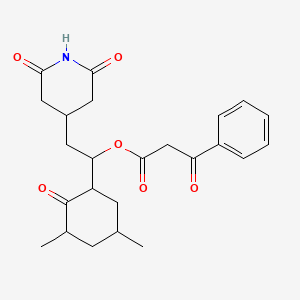

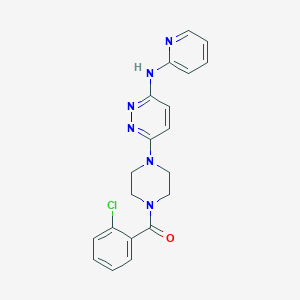
![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)
![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)
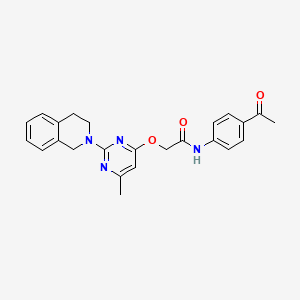


![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)